molecular formula C25H26N2O2 B2795045 1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol CAS No. 364739-58-2

1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol

Cat. No.: B2795045
CAS No.: 364739-58-2
M. Wt: 386.495
InChI Key: HXDSBPSCLINPLD-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol is a synthetic small molecule featuring a propan-2-ol backbone substituted with a benzylamino group and a 2-(4-methoxyphenyl)-indole moiety. The compound’s structure combines pharmacophores known for antifungal and enzyme-targeting activities. The indole scaffold is widely explored in medicinal chemistry due to its ability to interact with biological targets such as fungal lanosterol 14α-demethylase (CYP51) . The 4-methoxyphenyl group may enhance lipophilicity and membrane penetration, while the benzylamino substituent could modulate selectivity and toxicity profiles. Synthetic routes for analogous compounds involve alkylation and lithiation steps, as demonstrated in indole-triazole hybrids .

Properties

IUPAC Name

1-(benzylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-23-13-11-20(12-14-23)25-15-21-9-5-6-10-24(21)27(25)18-22(28)17-26-16-19-7-3-2-4-8-19/h2-15,22,26,28H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDSBPSCLINPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and structural data to provide an in-depth understanding of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C22H26N2OC_{22}H_{26}N_2O, and it features a complex structure that includes an indole moiety, a methoxyphenyl group, and a benzylamino substituent. The presence of these functional groups is significant as they often correlate with various biological activities.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC22H26N2O
Indole RingPresent
Methoxy Group4-Methoxyphenyl
Amino GroupBenzylamino

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The indole ring structure is known to interact with various cellular pathways involved in cancer proliferation and apoptosis. A study highlighted that similar compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is posited to modulate serotonin (5-HT) and norepinephrine (NE) reuptake, which are crucial for mood regulation and have implications in treating conditions such as depression and anxiety disorders. This mechanism suggests potential therapeutic applications in psychiatric disorders .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that related indole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This activity may be linked to the compound’s ability to interact with G protein-coupled receptors (GPCRs), which play a pivotal role in inflammatory responses .

Study 1: Anticancer Activity

A specific case study evaluated the cytotoxic effects of a related indole compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against breast and colon cancer cells. The study concluded that the mechanism involved apoptosis induction through mitochondrial pathways .

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological activity, researchers administered the compound to animal models exhibiting depressive behaviors. The treatment resulted in significant improvements in behavioral tests compared to controls, suggesting efficacy in modulating serotonergic systems .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol exhibit promising anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth and metastasis. A study highlighted the efficacy of indole derivatives in inducing apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .

Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential use in treating mood disorders. Research into related indole compounds has demonstrated their ability to modulate serotonin receptors, which are crucial in the treatment of depression . Clinical trials are ongoing to evaluate the effectiveness of such compounds in improving mood and cognitive function.

Anti-inflammatory Properties

Indole derivatives have also been investigated for their anti-inflammatory effects. The compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Studies have shown that these compounds can reduce inflammation markers in animal models .

Case Study 1: Anticancer Research

A study published in European Journal of Medicinal Chemistry explored a series of indole derivatives, including compounds structurally related to this compound. The research demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuropharmacology

In a neuropharmacological study, researchers synthesized several analogs of the compound and assessed their effects on serotonin receptor binding affinities. One derivative showed a high affinity for the 5-HT2A receptor, suggesting its potential as an antidepressant agent. Behavioral tests in rodents indicated enhanced mood-related behaviors following administration .

Data Tables

Application Effect Reference
AnticancerInduces apoptosis
AntidepressantModulates serotonin receptors
Anti-inflammatoryReduces cytokine levels

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Antifungal Activity (MIC, μg/mL) CYP51 Binding Cytotoxicity (MRC-5 IC50, μM) Selectivity Index (SI)
Target Compound R1: Benzylamino, R2: 4-MeO-Ph Not reported Not tested Not tested
8g (Triazole-indole hybrid) R1: 1,2,4-Triazole, R2: 2,4-Cl₂-Ph 0.001–0.5 (Candida spp.) Strong (CYP51) >100 μM >100
Imidazolylindol-propanol R1: Imidazole, R2: Unspecified 0.001 (C. albicans) Unknown Not reported
1-(4-MeO-Ph)-3-(methylamino)propan-2-ol R1: Methylamino, R2: 4-MeO-Ph Not reported Not tested Not tested
Morpholinyl-indole-propanol R1: Morpholine, R2: 4-MeO-Ph Not reported Not tested Not tested
Key Findings

Antifungal Activity: Compound 8g, a triazole-indole hybrid, exhibits nanomolar-range MICs against Candida spp., including fluconazole-resistant strains, attributed to CYP51 inhibition . In contrast, the target compound’s benzylamino group may reduce CYP51 affinity but could target alternative pathways (e.g., phospholipase A2-like activity) . The imidazolylindol-propanol in shows exceptional activity (MIC = 0.001 μg/mL), suggesting that nitrogen-containing heterocycles (imidazole/triazole) enhance antifungal potency compared to benzylamino .

Substituent Effects: 4-Methoxyphenyl (R2): This group, shared with the target compound and 8g, likely improves membrane permeability. However, 8g’s dichlorophenyl substituent may increase CYP51 binding via hydrophobic interactions . Benzylamino vs. Triazole/Imidazole: Triazole/imidazole groups confer strong CYP51 inhibition but may increase cytotoxicity risks. Benzylamino derivatives, as seen in carbazole analogues (), often exhibit lower cytotoxicity, suggesting improved safety profiles .

Synthetic Accessibility: The target compound’s synthesis may follow routes similar to 8g, replacing triazole with benzylamino via nucleophilic substitution . reports a 99% yield for a methylamino analogue, indicating feasibility for benzylamino derivatives .

Cytotoxicity and Selectivity: 8g shows low cytotoxicity (IC50 > 100 μM on MRC-5 cells) and high selectivity (SI > 100), whereas benzylamino-carbazole derivatives () are similarly non-toxic, supporting the hypothesis that benzylamino enhances safety .

Q & A

Q. What are the common synthetic routes for preparing 1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol, and what reagents are critical for its structural assembly?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Indole functionalization : Introduction of the 4-methoxyphenyl group at the indole C2 position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Amino alcohol formation : Reaction of epoxide intermediates with benzylamine under nucleophilic ring-opening conditions. Optimized solvents (e.g., THF) and catalysts (e.g., Lewis acids) improve regioselectivity .
  • Key reagents : Lithium aluminum hydride (reduction), potassium permanganate (oxidation), and chiral resolving agents for enantiomeric purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., benzylamino CH2_2, indole aromatic protons) and confirm substitution patterns .
  • LC-MS/MS : Quantifies molecular weight (e.g., [M+H]+^+ peak) and detects impurities. Fragmentation patterns validate the amino alcohol backbone .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during scale-up?

Methodological Answer:

  • Design of Experiments (DOE) : Vary temperature (40–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., Pd(PPh3_3)4_4) to identify optimal parameters .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to pinpoint rate-limiting steps (e.g., indole activation) .
  • Workup strategies : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) to enhance purity ≥95% .

Q. What methodologies are recommended to assess the compound’s biological activity and resolve contradictions in reported data?

Methodological Answer:

  • In vitro assays : Test dose-dependent cytotoxicity (MTT assay) and receptor binding (e.g., β-adrenergic receptors via radioligand displacement) .
  • Comparative SAR analysis : Compare with analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) to isolate pharmacophoric motifs .
  • Data reconciliation : Use molecular docking (AutoDock Vina) to model interactions with target proteins and validate conflicting bioactivity results .

Q. How can researchers evaluate the compound’s metabolic stability and pharmacokinetic (PK) profile?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS. Monitor demethylation of the methoxyphenyl group .
  • PK studies : Administer IV/orally in rodent models; collect plasma samples at timed intervals. Calculate AUC, Cmax_{max}, and half-life using non-compartmental analysis .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Q. What strategies mitigate instability of the compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation products via UPLC-PDA .
  • Stabilization : Formulate as a lyophilized powder (trehalose matrix) or use antioxidants (e.g., BHT) in solution .
  • Storage : Recommend −20°C under inert atmosphere (argon) to prevent indole oxidation .

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